2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chlorine atom, a dimethylphosphoryl group, and a trifluoromethyl group attached to the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a suitable pyridine precursor followed by the introduction of the dimethylphosphoryl and trifluoromethyl groups under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Addition Reactions: The presence of the trifluoromethyl group can influence the reactivity of the pyridine ring towards addition reactions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the dimethylphosphoryl and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-chloro-4-(trifluoromethyl)pyridine: Lacks the dimethylphosphoryl group, which can result in different chemical and biological properties.
2-chloro-5-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to variations in reactivity and applications.
Properties
CAS No. |
2680543-09-1 |
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Molecular Formula |
C8H8ClF3NOP |
Molecular Weight |
257.6 |
Purity |
95 |
Origin of Product |
United States |
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